

2-Hydroxy-4-(trifluoromethyl)pyrimidine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Hydroxy-4-(trifluoromethyl)pyrimidine

Cat. No.: B016536

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **2-Hydroxy-4-(trifluoromethyl)pyrimidine**, a key heterocyclic building block in medicinal and agricultural chemistry. While direct biological activity of this compound is not extensively reported, its importance as a synthetic intermediate for the development of novel therapeutic agents and other bioactive molecules is well-established. This document details its chemical properties, a robust synthesis protocol, and its applications in the synthesis of biologically active derivatives.

Chemical and Physical Properties

2-Hydroxy-4-(trifluoromethyl)pyrimidine, also known as 4-(Trifluoromethyl)-2(1H)-pyrimidinone or 4-(Trifluoromethyl)-2-pyrimidinol, is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position and a hydroxyl group at the 2-position.^[1] The trifluoromethyl moiety significantly influences the electronic properties of the pyrimidine ring, often enhancing the biological activity and metabolic stability of its derivatives.^[2]

Table 1: Physicochemical Properties of **2-Hydroxy-4-(trifluoromethyl)pyrimidine**

Property	Value	Reference(s)
CAS Number	104048-92-2	[1]
Molecular Formula	C ₅ H ₃ F ₃ N ₂ O	[1]
Molecular Weight	164.09 g/mol	[1]
Melting Point	223-227 °C	[1]
Appearance	White to off-white solid	
Solubility	Soluble in DMF	[3]
SMILES	<chem>OC1=NC=CC(=C1)C(F)(F)F</chem>	[1]
InChI	1S/C5H3F3N2O/c6-5(7,8)3-1-2-9-4(11)10-3/h1-2H,(H,9,10,11)	[1]

Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

The primary synthetic route to **2-Hydroxy-4-(trifluoromethyl)pyrimidine** is through the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with urea. This reaction is a variation of the well-known Biginelli reaction.[4][5]

Experimental Protocol: Cyclocondensation of Ethyl 4,4,4-trifluoroacetoacetate and Urea

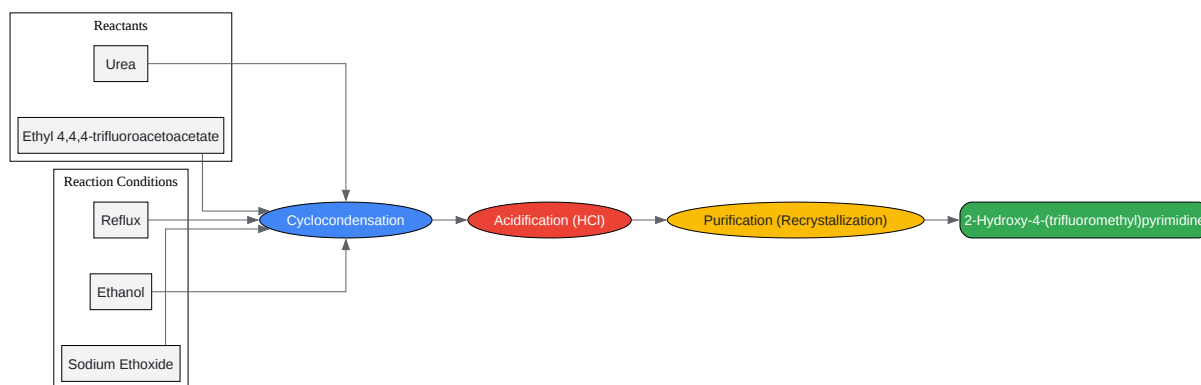
Materials:

- Ethyl 4,4,4-trifluoroacetoacetate
- Urea
- Sodium ethoxide (or another suitable base)
- Ethanol (or another suitable solvent)

- Hydrochloric acid (for acidification)

Procedure:

- A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Ethyl 4,4,4-trifluoroacetoacetate is added dropwise to the sodium ethoxide solution with stirring.
- Urea is then added to the reaction mixture.
- The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The resulting residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
- The crude product is collected by filtration, washed with cold water, and dried.
- Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.



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Caption: Synthesis workflow for **2-Hydroxy-4-(trifluoromethyl)pyrimidine**.

Role as a Synthetic Intermediate

While **2-Hydroxy-4-(trifluoromethyl)pyrimidine** itself has no significant reported biological activity, it is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The hydroxyl group can be readily converted to a leaving group (e.g., a chloro group by treatment with phosphoryl chloride), which can then be displaced by various nucleophiles to introduce diverse functionalities at the 2-position of the pyrimidine ring.

A patent for a cyclopropane compound with potential therapeutic applications describes the use of **2-hydroxy-4-(trifluoromethyl)pyrimidine** (CAS No. 104048-92-2) as a starting material.^[6]

In this synthesis, the hydroxyl group is first brominated, and the resulting intermediate undergoes further reactions.

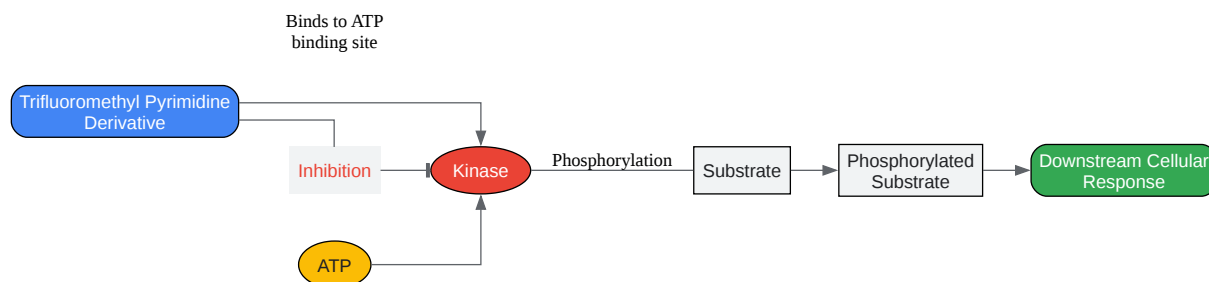
The broader class of trifluoromethyl-substituted pyrimidines has demonstrated a wide array of biological activities, including:

- **Anticancer:** Trifluoromethyl pyrimidine derivatives have been investigated as potential anticancer agents.^[7] Computational studies have been used to design and predict the anticancer activity of trifluoro-substituted pyrimidines, with some designed molecules showing promising binding affinities to targets like EGFR.^[8]
- **Antiviral and Antifungal:** Several studies have reported the synthesis of novel trifluoromethyl pyrimidine derivatives with significant antiviral and antifungal activities.^[9]
- **Anti-tuberculosis:** A series of substituted trifluoromethyl pyrimidinones have been synthesized and tested for their activity against *Mycobacterium tuberculosis*, with some compounds showing good activity and low cytotoxicity.^[10]

The presence of the trifluoromethyl group in these derivatives is often crucial for their biological activity, highlighting the importance of **2-Hydroxy-4-(trifluoromethyl)pyrimidine** as a key building block for introducing this moiety into potential drug candidates.

Putative Biological Relevance of Derivatives

Although **2-Hydroxy-4-(trifluoromethyl)pyrimidine** lacks direct biological data, its derivatives are often designed to interact with specific biological targets. For instance, pyrimidine-based compounds are known to act as kinase inhibitors by competing with ATP for the binding site in the enzyme's catalytic domain. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.



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Caption: Generalized mechanism of kinase inhibition by pyrimidine derivatives.

Disclaimer: This diagram illustrates a general mechanism of action for a class of compounds that can be synthesized from **2-Hydroxy-4-(trifluoromethyl)pyrimidine** and does not represent a proven pathway for this specific intermediate.

Conclusion

2-Hydroxy-4-(trifluoromethyl)pyrimidine is a fundamentally important building block in the synthesis of complex, biologically active molecules. While it does not exhibit significant biological activity itself, its utility as a synthetic intermediate is invaluable for researchers in drug discovery and development. The straightforward synthesis and the reactivity of its hydroxyl group make it a versatile starting material for creating libraries of novel compounds for biological screening. Future research will likely continue to leverage this compound for the development of new therapeutics and agrochemicals.

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